N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
Description
N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a synthetic small molecule with a molecular formula of C₂₁H₂₈ClN₅O₂ and a molar mass of 417.94 g/mol. It features a piperidine-3-carboxamide core linked to a 1-methylpyrazolo[4,3-c]pyridine moiety via a carbonyl group, with a 2-methylphenyl substituent on the carboxamide nitrogen. The compound is classified as an irritant (Hazard Class IRRITANT) .
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N5O2/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27) |
InChI Key |
UNQSYWFDBNXLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution or other coupling reactions.
Introduction of the Carboxamide Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Final Hydrochloride Formation: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various chemical reactions.
Material Science:
Biology and Medicine
Pharmacology: Possible use as a drug candidate or a pharmacological tool to study biological pathways.
Biochemistry: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry
Chemical Industry: Could be used in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
Key Observations:
Heterocyclic Diversity : The target compound’s pyrazolo[4,3-c]pyridine core distinguishes it from PF-232798 (imidazopiperidine) and MK-0974 (azabenzimidazolone), which target CCR5 and CGRP receptors, respectively. Heterocycle choice critically impacts receptor binding and selectivity .
Substituent Effects : The 2-methylphenyl group on the target compound may enhance lipophilicity compared to the trifluoroethyl group in MK-0974, which improves oral bioavailability . However, the absence of fluorine atoms in the target compound suggests reduced metabolic stability relative to fluorinated analogs.
Piperidine Carboxamide Backbone : Shared with compounds like MK-0974 and N-(2-phenylethyl)-1-(3-phenyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide, this scaffold is versatile for CNS penetration but requires substituent optimization for target specificity .
Biological Activity
N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine core substituted with a 2-methylphenyl group and a tetrahydro-pyrazolo-pyridine moiety. Its structure can be represented as follows:
- Molecular Formula : C_{18}H_{24}N_{4}O
- Molecular Weight : 312.41 g/mol
Research indicates that compounds with similar pyrazolo-pyridine structures exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have been shown to inhibit cell proliferation in several cancer cell lines. They often act by disrupting the cell cycle and inducing apoptosis through pathways involving Bcl-2 and Bax protein modulation .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine release, suggesting potential use in treating inflammation-related conditions .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Study 1: Anticancer Activity
A study evaluating the anticancer properties of similar pyrazolo derivatives found that compounds with structural similarities to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazolo compounds showed that they could effectively reduce the release of TNF-alpha in macrophage models stimulated with lipopolysaccharides (LPS). This suggests that similar derivatives may have therapeutic potential in treating autoimmune diseases and chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
